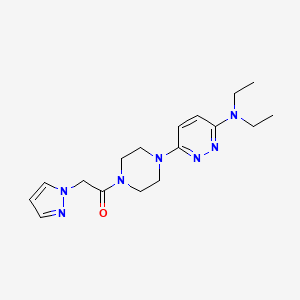![molecular formula C21H16FN5O4 B2590937 methyl 4-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate CAS No. 852450-65-8](/img/structure/B2590937.png)
methyl 4-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “methyl 4-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate” is a complex organic molecule. It is an intermediate in the production of Rosuvastatin . All the tested novel compounds showed good inhibitory effect with an IC50 values ranging 0.057 ± 0.003–3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM .
Chemical Reactions Analysis
This compound, like many organic molecules, can participate in a variety of chemical reactions. All the tested novel compounds showed good inhibitory effect . Optimization of reaction conditions for the synthesis of compound VI was also reported .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Several studies have detailed the synthesis of heterocyclic compounds utilizing similar chemical structures, aiming to explore their applications in drug development and material science. For instance, Toplak et al. (1999) described the use of a related reagent for preparing various pyrimidinone derivatives, highlighting the potential of these compounds in the synthesis of complex heterocyclic systems (Toplak, Svete, Grdadolnik, & Stanovnik, 1999). Similarly, Stanovnik et al. (1990) introduced a novel reagent for the preparation of fused pyrimidinones from heterocyclic α-amino compounds, suggesting the versatility of these methods in synthesizing novel heterocyclic structures (Stanovnik, Bovenkamp, Svete, Hvala, Simonič, & Tiŝler, 1990).
Biological and Pharmacological Evaluations
Research also extends into the biological evaluation of pyrazolo[3,4-d]pyrimidinones and related derivatives, examining their potential as antimicrobial, anti-inflammatory, and anticancer agents. For instance, El‐Wahab et al. (2015) prepared heterocyclic compounds containing pyrazolo[1,5-a]pyrimidine derivatives, demonstrating their antimicrobial activity when incorporated into polyurethane varnish and printing ink paste, indicating their potential in creating antimicrobial coatings (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015). Deohate and Palaspagar (2020) synthesized pyrimidine-linked pyrazole heterocyclics, evaluating their insecticidal and antibacterial potential, which underscores the potential of these compounds in agricultural and pharmaceutical applications (Deohate & Palaspagar, 2020).
Novel Applications in Imaging and Therapeutics
Furthermore, research has explored the use of pyrazolo[3,4-d]pyrimidinones in developing imaging agents for neurodegenerative disorders and as ligands for studying receptors associated with neuroinflammation, illustrating the broad applicability of these compounds in neuroscience and diagnostic imaging. Fookes et al. (2008) synthesized and evaluated fluoroethoxy and fluoropropoxy substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for their affinity and selectivity for peripheral benzodiazepine receptors, indicating their potential use in PET imaging of neurodegenerative diseases (Fookes, Pham, Mattner, Greguric, Loc'h, Liu, Berghofer, Shepherd, Grégoire, & Katsifis, 2008).
Propriétés
IUPAC Name |
methyl 4-[[2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O4/c1-31-21(30)13-2-6-15(7-3-13)25-18(28)11-26-12-23-19-17(20(26)29)10-24-27(19)16-8-4-14(22)5-9-16/h2-10,12H,11H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEMUYOJOKFWFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2590857.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2590859.png)


![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2590864.png)

![2-[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2590868.png)
![N-[2-[3-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide](/img/structure/B2590869.png)


![3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2590875.png)
